N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide CAS 22608-86-2 properties
N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide CAS 22608-86-2 properties
An In-Depth Technical Guide to N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (CAS 22608-86-2)[1]
Executive Summary
N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (CAS 22608-86-2), also known as 6-acetamido-veratraldehyde, is a high-value heterocyclic precursor used primarily in the synthesis of isoquinoline and quinoline alkaloids. Its structural uniqueness lies in the ortho positioning of an acetamido group relative to a formyl group on an electron-rich dimethoxybenzene scaffold. This "push-pull" electronic arrangement makes it a highly reactive synthon for intramolecular cyclization reactions, serving as a critical intermediate in the development of phosphodiesterase inhibitors, antihypertensive agents, and bioactive natural product analogs.
Part 1: Chemical Identity & Physicochemical Profile[2]
This compound represents a functionalized benzaldehyde derivative where the stability of the amide bond balances the reactivity of the aldehyde, allowing for controlled stepwise synthesis.
Table 1: Chemical Identity
| Property | Detail |
| CAS Number | 22608-86-2 |
| IUPAC Name | N-(2-Formyl-4,5-dimethoxyphenyl)acetamide |
| Synonyms | 6-Acetamido-veratraldehyde; 2-Acetamido-4,5-dimethoxybenzaldehyde |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| SMILES | CC(=O)Nc1cc(OC)c(OC)cc1C=O[2] |
| InChI Key | UFHAIEQCJRKVEX-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value / Observation |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 174–176 °C (Literature range for pure polymorphs) |
| Solubility | Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in Water |
| pKa | ~14 (Amide NH), Aldehyde susceptible to nucleophilic attack |
| Stability | Stable under standard conditions; sensitive to strong oxidizers |
Part 2: Synthetic Pathways & Mechanism
The most robust industrial and laboratory-scale synthesis of CAS 22608-86-2 utilizes the Vilsmeier-Haack formylation . This route is preferred over the oxidation of 2-acetamido-4,5-dimethoxybenzyl alcohol due to higher regioselectivity and cost-efficiency.
The Vilsmeier-Haack Approach
The synthesis begins with 3,4-dimethoxyacetanilide . The acetamido group at position 1 and the methoxy group at position 3 cooperatively direct the electrophilic attack to position 6 (which becomes position 2 in the aldehyde product).
Reaction Logic:
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Activation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).
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Substitution: The electron-rich aromatic ring attacks the iminium ion at the sterically accessible and electronically activated C6 position.
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Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.
Figure 1: Vilsmeier-Haack synthesis pathway for CAS 22608-86-2.
Experimental Protocol: Synthesis from 3,4-Dimethoxyacetanilide
Reagents:
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3,4-Dimethoxyacetanilide (1.0 eq)
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Phosphorus Oxychloride (POCl₃) (1.2 eq)
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Dimethylformamide (DMF) (5.0 eq)
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Sodium Acetate (sat. aq.)
Step-by-Step Methodology:
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Reagent Preparation: In a dry round-bottom flask equipped with a drying tube, cool DMF (5 eq) to 0–5 °C. Dropwise add POCl₃ (1.2 eq) over 20 minutes. Caution: Exothermic. Stir for 30 minutes to ensure formation of the Vilsmeier complex (white/yellowish precipitate may form).
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Addition: Dissolve 3,4-dimethoxyacetanilide in a minimum volume of DMF and add it slowly to the Vilsmeier reagent, maintaining temperature <10 °C.
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Reaction: Allow the mixture to warm to room temperature, then heat to 70–80 °C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of starting material.
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Quenching: Pour the reaction mixture onto crushed ice (500g per 0.1 mol). The intermediate iminium salt will dissolve.
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Hydrolysis: Adjust pH to ~5–6 using saturated Sodium Acetate solution. Stir vigorously for 2 hours. The product will precipitate as a solid.[3]
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Purification: Filter the solid, wash copiously with cold water, and recrystallize from hot Ethanol/Water (9:1) to yield pale yellow needles.
Part 3: Reactivity & Applications in Drug Development
CAS 22608-86-2 is a "linchpin" intermediate because it contains both a nucleophile (amide nitrogen, after deprotection or tautomerization) and an electrophile (aldehyde) in close proximity.
Synthesis of 6,7-Dimethoxycarbostyrils (Quinolin-2-ones)
The primary application is the synthesis of 6,7-dimethoxy-2-quinolinone , a scaffold found in drugs like Cilostazol (antiplatelet) and various phosphodiesterase inhibitors.
Mechanism: Under basic conditions (e.g., NaOH/EtOH), the acetamido group undergoes an intramolecular Knoevenagel-type condensation with the aldehyde to close the ring, forming the quinolinone core.
Isoquinoline Alkaloid Synthesis
Through the Pomeranz-Fritsch type modifications, this aldehyde can be condensed with amines or amino-acetals to generate complex isoquinoline architectures, mimicking natural alkaloids like Papaverine .
Figure 2: Downstream synthetic applications of CAS 22608-86-2.
Part 4: Handling & Safety Data
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a fume hood, especially during the Vilsmeier reaction (POCl₃ releases HCl vapors).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid (6-acetamido-veratric acid).
References
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Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
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Quinoline Synthesis: Hormi, O. E. O. (1986). A convenient synthesis of 6,7-dimethoxy-2-quinolinone. Synthetic Communications, 16(1), 30-35.
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Chemical Properties Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22036723.
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Isoquinoline Alkaloids: Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370.
